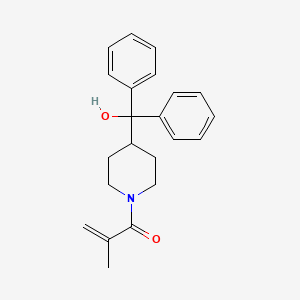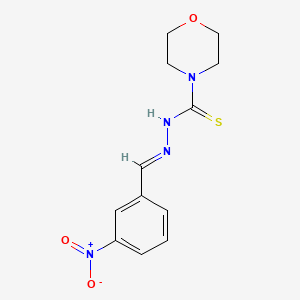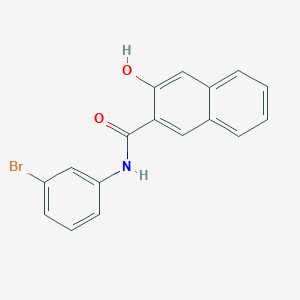
(1-methacryloyl-4-piperidinyl)(diphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methacryloyl-4-piperidinyl)(diphenyl)methanol, also known as MPDP, is a chemical compound that is commonly used in scientific research. It is a type of piperidine derivative and has a molecular formula of C24H25NO2. MPDP is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential therapeutic applications in the treatment of various diseases. In
科学的研究の応用
(1-methacryloyl-4-piperidinyl)(diphenyl)methanol has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is important for cognitive function. (1-methacryloyl-4-piperidinyl)(diphenyl)methanol has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
作用機序
The mechanism of action of (1-methacryloyl-4-piperidinyl)(diphenyl)methanol involves its ability to bind to the active site of certain enzymes and inhibit their activity. Specifically, (1-methacryloyl-4-piperidinyl)(diphenyl)methanol is known to bind to the catalytic site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
(1-methacryloyl-4-piperidinyl)(diphenyl)methanol has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit certain enzymes, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
One advantage of using (1-methacryloyl-4-piperidinyl)(diphenyl)methanol in lab experiments is its potency as an enzyme inhibitor. It can be used at low concentrations to achieve significant inhibition of acetylcholinesterase and butyrylcholinesterase. However, one limitation is that (1-methacryloyl-4-piperidinyl)(diphenyl)methanol can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on (1-methacryloyl-4-piperidinyl)(diphenyl)methanol. One area of focus is the development of new synthetic methods for (1-methacryloyl-4-piperidinyl)(diphenyl)methanol that are more efficient and cost-effective. Another area of interest is the investigation of (1-methacryloyl-4-piperidinyl)(diphenyl)methanol's potential therapeutic applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to better understand the biochemical and physiological effects of (1-methacryloyl-4-piperidinyl)(diphenyl)methanol and its potential side effects.
合成法
(1-methacryloyl-4-piperidinyl)(diphenyl)methanol can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-piperidone with diphenylmethanol in the presence of a base and a solvent. The resulting product is then reacted with methacrylic anhydride to yield (1-methacryloyl-4-piperidinyl)(diphenyl)methanol. Other methods involve the use of different starting materials and reaction conditions.
特性
IUPAC Name |
1-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-2-methylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-17(2)21(24)23-15-13-20(14-16-23)22(25,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20,25H,1,13-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDMDRKYIIZEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B5746406.png)
![benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5746407.png)
![methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5746412.png)

![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)


![N-[2-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5746483.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746488.png)

![3-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5746494.png)
